
(2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran is a synthetic organic compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are known for their versatile chemical properties and are often used as intermediates in the synthesis of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyloxy compounds and chlorinated tetrahydrofuran derivatives.
Reaction Conditions: The reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired stereochemistry and yield.
Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and quality control measures ensures consistent production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy ketones, while reduction may produce benzyloxy alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran is used as an intermediate in the synthesis of complex molecules
Biology
The compound may be used in biological research to study its effects on cellular processes and its potential as a bioactive molecule. Researchers may investigate its interactions with enzymes, receptors, and other biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its derivatives may be tested for activity against specific diseases or conditions.
Industry
In the industrial sector, the compound may be utilized in the production of fine chemicals, agrochemicals, and other specialty products. Its versatility and reactivity make it a valuable building block in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran include other benzyloxy-substituted tetrahydrofurans and chlorinated tetrahydrofuran derivatives. Examples include:
- (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-bromotetrahydrofuran
- (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-iodotetrahydrofuran
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both benzyloxy and chlorinated functional groups
Eigenschaften
Molekularformel |
C19H21ClO3 |
|---|---|
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-chloro-3-phenylmethoxy-2-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C19H21ClO3/c20-19-11-17(22-13-16-9-5-2-6-10-16)18(23-19)14-21-12-15-7-3-1-4-8-15/h1-10,17-19H,11-14H2/t17-,18+,19-/m0/s1 |
InChI-Schlüssel |
XTGCKRCSDIDJAA-OTWHNJEPSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@@H]1Cl)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1C(C(OC1Cl)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



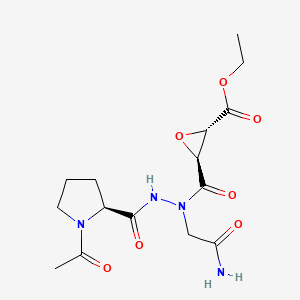
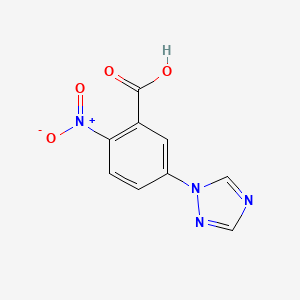
![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)
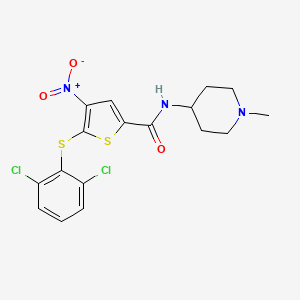


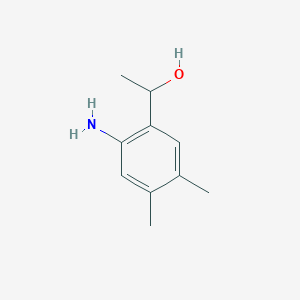
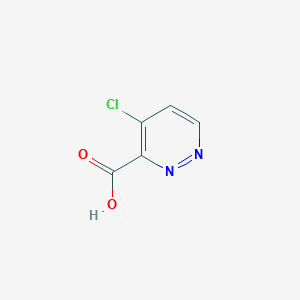
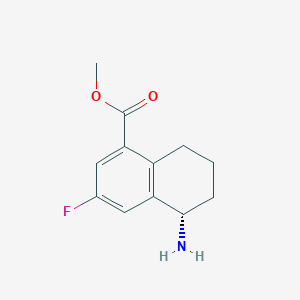
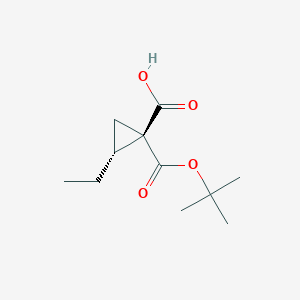
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)
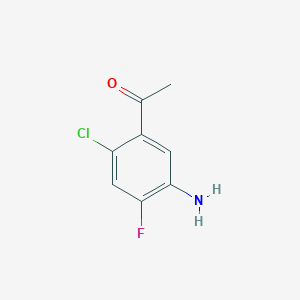
![Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B12970612.png)
